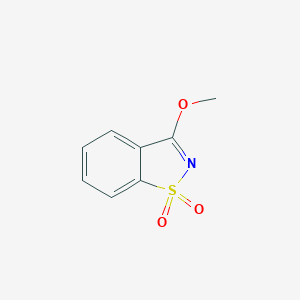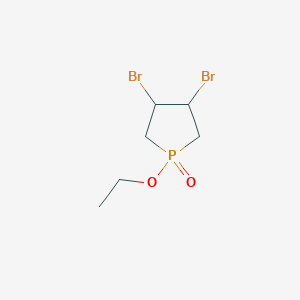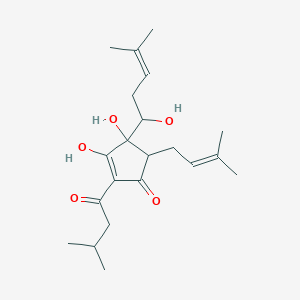![molecular formula C16H13ClN4O4S B100639 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid CAS No. 16568-46-0](/img/structure/B100639.png)
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, also known as Sudan IV, is a synthetic dye commonly used in the textile industry to color fabrics. However, it has also been widely studied in scientific research for its potential applications in various fields, including medicine and biology. In
Mecanismo De Acción
The mechanism of action of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV involves its binding to hydrophobic molecules, such as lipids and proteins. The dye contains a hydrophobic azo group that interacts with the hydrophobic regions of these molecules, resulting in a color change that can be visualized and quantified. The binding of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV to lipids has been shown to be reversible, making it a useful tool for studying lipid metabolism and transport.
Efectos Bioquímicos Y Fisiológicos
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for scientific research. However, its binding to lipids and proteins can affect their function and structure, potentially leading to altered cellular processes. In addition, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in experiments can introduce artifacts and interfere with other assays, highlighting the importance of careful experimental design and controls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in lab experiments include its high sensitivity, low cost, and ease of use. It can be used in a variety of applications and has been shown to be effective in detecting lipids and other hydrophobic molecules. However, its binding to lipids and proteins can also lead to interference and artifacts, and its use should be carefully controlled and validated.
Direcciones Futuras
There are several potential future directions for the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in scientific research. One area of interest is the development of biosensors and imaging techniques that utilize 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV for the detection and visualization of lipids and other hydrophobic molecules in vivo. Another area of interest is the study of lipid metabolism and transport, particularly in relation to diseases such as obesity and diabetes. Finally, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in combination with other dyes and imaging techniques may provide new insights into cellular processes and signaling pathways.
Métodos De Síntesis
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with diazotized 4-amino-2-methylpyrazole, followed by the reaction of the resulting diazonium salt with 4-aminobenzenesulfonic acid. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been widely used in scientific research for its ability to bind to lipids and other hydrophobic molecules. It has been used as a staining agent in various applications, including the detection of lipids in tissues, the visualization of protein bands in electrophoresis, and the quantification of triglycerides in serum samples. 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has also been used in the development of biosensors for the detection of cholesterol and other lipids in biological samples.
Propiedades
Número CAS |
16568-46-0 |
|---|---|
Nombre del producto |
4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid |
Fórmula molecular |
C16H13ClN4O4S |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25/h2-9,15H,1H3,(H,23,24,25) |
Clave InChI |
UYWILNNNPUQBFM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
Otros números CAS |
16568-46-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



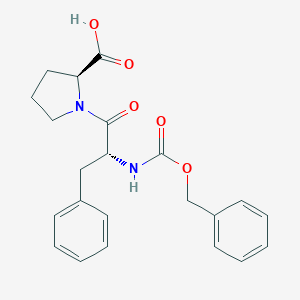
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)

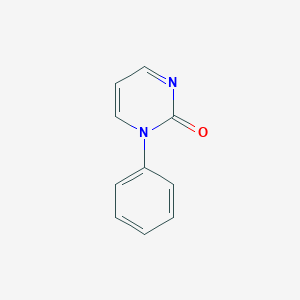
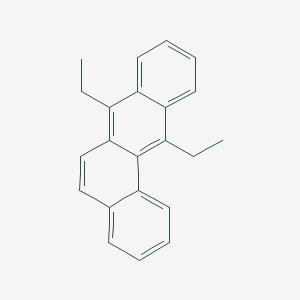
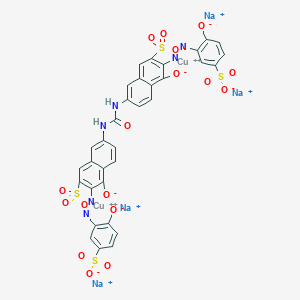
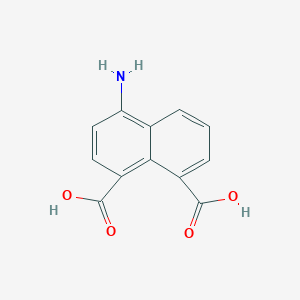
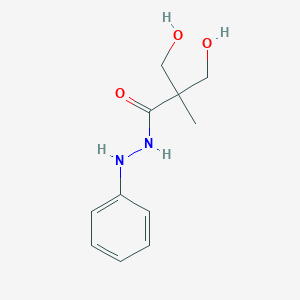
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
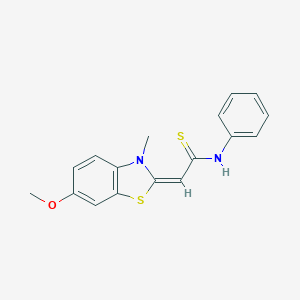
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
